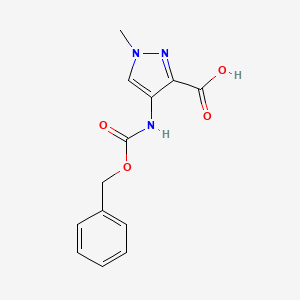
4-(Cbz-amino)-1-methyl-1H-pyrazole-3-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Cbz-amino)-1-methyl-1H-pyrazole-3-carboxylic Acid is a chemical compound that features a pyrazole ring substituted with a carboxylic acid group, a methyl group, and a Cbz-protected amino group The Cbz (carbobenzyloxy) group is commonly used in organic synthesis to protect amino groups during chemical reactions
Mechanism of Action
Target of Action
The primary target of 4-(Cbz-amino)-1-methyl-1H-pyrazole-3-carboxylic Acid is the amino group in primary amines, secondary amines, imidazoles, pyrroles, indole, and other aromatic nitrogen heterocycles . The compound acts as a protecting group for these amino groups during organic synthesis .
Mode of Action
The compound interacts with its targets by protecting the amino groups from reactions such as oxidation and substitution . This is achieved by the Cbz (carboxybenzyl) group in the compound, which is an amino protecting group . The Cbz group ensures that the amino group remains unchanged when other functional groups in the molecule react .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of amides . It is used in the one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines . The reactions involve the use of isocyanate intermediates, which are generated in situ, to react with Grignard reagents to produce the corresponding amides .
Pharmacokinetics
The compound’s adme properties would be influenced by its chemical structure and the presence of the cbz protecting group
Result of Action
The result of the compound’s action is the successful protection of amino groups during organic synthesis . This allows for the efficient conversion of N-Alloc-, N-Boc-, and N-Cbz-protected amines to amides .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature and pH . For example, the Cbz protecting group can be selectively desorbed by a variety of mild methods . Additionally, the compound’s ability to protect amino groups is effective at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cbz-amino)-1-methyl-1H-pyrazole-3-carboxylic Acid typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-dicarbonyl compounds under acidic or basic conditions.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via carboxylation reactions, often using carbon dioxide or carboxylating agents.
Cbz Protection of the Amino Group: The amino group is protected by reacting it with benzyl chloroformate in the presence of a base such as sodium carbonate or sodium bicarbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Cbz-amino)-1-methyl-1H-pyrazole-3-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The Cbz-protected amino group can be deprotected through catalytic hydrogenation.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd-C) is common for deprotecting the Cbz group.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions on the pyrazole ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Cbz group yields the free amine, while oxidation of the carboxylic acid group can yield corresponding carboxyl derivatives.
Scientific Research Applications
4-(Cbz-amino)-1-methyl-1H-pyrazole-3-carboxylic Acid has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Comparison with Similar Compounds
Similar Compounds
4-(Boc-amino)-1-methyl-1H-pyrazole-3-carboxylic Acid: Similar structure but with a Boc (tert-butoxycarbonyl) protecting group instead of Cbz.
4-(Fmoc-amino)-1-methyl-1H-pyrazole-3-carboxylic Acid: Similar structure but with an Fmoc (fluorenylmethyloxycarbonyl) protecting group.
Uniqueness
4-(Cbz-amino)-1-methyl-1H-pyrazole-3-carboxylic Acid is unique due to the presence of the Cbz protecting group, which offers specific advantages in terms of stability and ease of removal under mild conditions. This makes it particularly useful in synthetic organic chemistry where selective protection and deprotection of functional groups are crucial .
Properties
IUPAC Name |
1-methyl-4-(phenylmethoxycarbonylamino)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c1-16-7-10(11(15-16)12(17)18)14-13(19)20-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,14,19)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSJCPJYDLVWGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 1-hydroxy-1-(trifluoromethyl)-1,5,6,10b-tetrahydro-2H-isoxazolo[3,2-a]isoquinoline-2-carboxylate](/img/structure/B2415336.png)
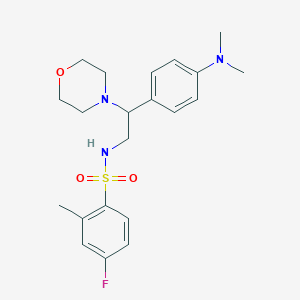
![(E)-3-[3,4-dimethoxy-5-(oxolan-2-ylmethylsulfamoyl)phenyl]prop-2-enoic acid](/img/structure/B2415338.png)

![tert-Butyl dihydro-1H,4H-3a,6a-(methanoiminomethano)cyclopenta[c]pyrrole-2(3H)-carboxylate](/img/structure/B2415345.png)
![N1-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide](/img/structure/B2415348.png)
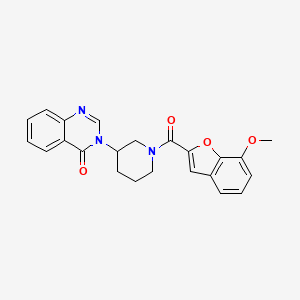

![(3r,5r,7r)-adamantan-1-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2415351.png)
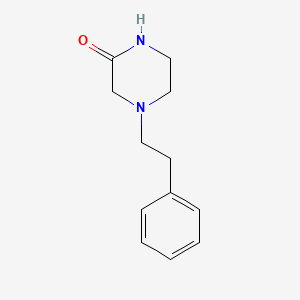
![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2415353.png)
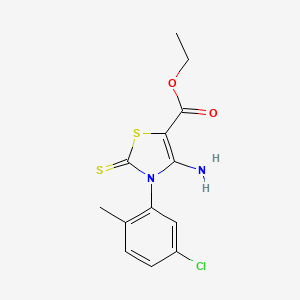
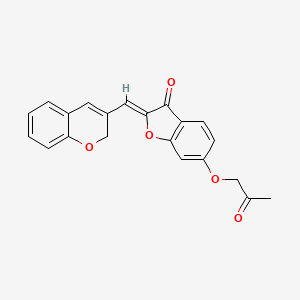
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,3-diphenylpropanamide](/img/structure/B2415358.png)
